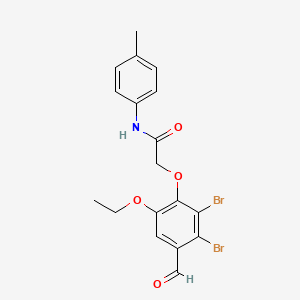
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as DBEFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用机制
The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide involves its ability to undergo a chemical reaction with ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the cell, allowing researchers to quantify ROS levels in real-time. This mechanism has been extensively studied and validated in various in vitro and in vivo models, making 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide a reliable tool for studying ROS in cells.
Biochemical and Physiological Effects
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for studying ROS. It does not interfere with cellular processes or cause toxicity in cells, making it an ideal probe for long-term studies. However, it is essential to note that the use of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo requires further investigation to determine its safety and potential side effects.
实验室实验的优点和局限性
The primary advantage of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its high sensitivity and selectivity in detecting ROS in cells. It allows researchers to study ROS in real-time, providing valuable insights into the role of ROS in various diseases. Additionally, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is relatively easy to synthesize, making it readily available for researchers. However, it is essential to note that 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS.
未来方向
There are several future directions for research on 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, including the development of new fluorescent probes for detecting other reactive species apart from ROS. Additionally, there is a need for further investigation into the safety and potential side effects of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo. Furthermore, the application of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in clinical studies for the diagnosis and treatment of various diseases requires further investigation. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and further studies are necessary to fully understand its capabilities and limitations.
Conclusion
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a valuable tool for studying ROS in cells, with potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Its high sensitivity and selectivity in detecting ROS make it a reliable tool for studying the role of ROS in various diseases. However, further investigation is necessary to fully understand its capabilities and limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and its continued development and use will undoubtedly contribute to advancing scientific knowledge in various fields.
合成方法
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,3-dibromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide. This synthesis method has been successfully used by researchers to produce 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in the laboratory for various research purposes.
科学研究应用
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to be highly sensitive and selective in detecting ROS in cells, making it a valuable tool for studying the role of ROS in various diseases.
属性
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYQYVFQRINHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)



![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)

![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)

![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)
![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)
![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)
